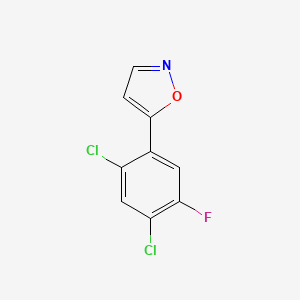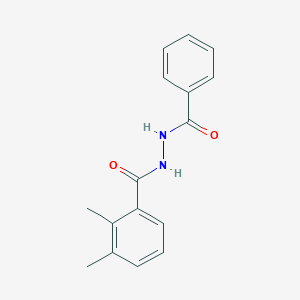![molecular formula C8H6ClN3O2 B8712505 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole](/img/structure/B8712505.png)
2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a chloromethyl group at the 2-position and a nitro group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzimidazole. This intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted benzimidazole derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride in acidic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
- Substituted benzimidazole derivatives
- Amino-substituted benzimidazole derivatives
- Oxidized benzimidazole derivatives
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound and its derivatives have shown promise as potential anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Materials Science: The compound is used as an intermediate in the synthesis of advanced materials, including polymers and dyes, due to its unique chemical properties.
Biological Research: It is used as a probe in biochemical studies to investigate the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the chloromethyl group can participate in alkylation reactions with nucleophilic residues in proteins, further contributing to its biological activity .
Comparación Con Compuestos Similares
2-(chloromethyl)-1H-benzimidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-nitro-1H-benzimidazole: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.
2-(bromomethyl)-4-nitro-1H-benzimidazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity in substitution reactions.
Uniqueness: 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H6ClN3O2 |
|---|---|
Peso molecular |
211.60 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H6ClN3O2/c9-4-7-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-3H,4H2,(H,10,11) |
Clave InChI |
CCUIJBZBHHXSMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)CCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Chloroethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B8712435.png)
![1,1-Dimethylethyl [2-amino-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B8712439.png)





![Benzo[c]isothiazol-4-ylmethanol](/img/structure/B8712493.png)




